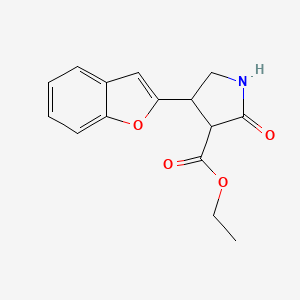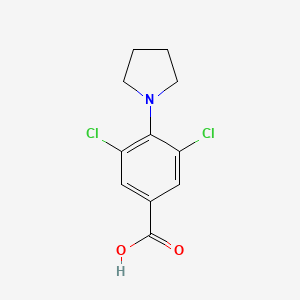
3,5-Dichloro-4-(pyrrolidin-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-4-(pyrrolidin-1-yl)benzoic acid is a chemical compound characterized by the presence of a benzoic acid core substituted with two chlorine atoms at the 3rd and 5th positions and a pyrrolidine ring at the 4th position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(pyrrolidin-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzoic acid and pyrrolidine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or ethanol. A catalyst, such as a base (e.g., sodium hydroxide), is often used to facilitate the reaction.
Procedure: The 3,5-dichlorobenzoic acid is reacted with pyrrolidine under the specified conditions, leading to the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
化学反应分析
Types of Reactions: 3,5-Dichloro-4-(pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.
科学研究应用
3,5-Dichloro-4-(pyrrolidin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of other chemical intermediates and as a building block in organic synthesis.
作用机制
The mechanism of action of 3,5-Dichloro-4-(pyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
4-(Pyrrolidin-1-yl)benzoic acid: Similar structure but lacks the chlorine substituents.
3,5-Dichloro-4-(morpholin-4-yl)benzoic acid: Similar structure with a morpholine ring instead of pyrrolidine.
Uniqueness: 3,5-Dichloro-4-(pyrrolidin-1-yl)benzoic acid is unique due to the presence of both chlorine atoms and the pyrrolidine ring, which can confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
650623-54-4 |
|---|---|
分子式 |
C11H11Cl2NO2 |
分子量 |
260.11 g/mol |
IUPAC 名称 |
3,5-dichloro-4-pyrrolidin-1-ylbenzoic acid |
InChI |
InChI=1S/C11H11Cl2NO2/c12-8-5-7(11(15)16)6-9(13)10(8)14-3-1-2-4-14/h5-6H,1-4H2,(H,15,16) |
InChI 键 |
OLYBMCFOHXZLFD-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=C(C=C(C=C2Cl)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12896893.png)
![Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]-](/img/structure/B12896900.png)

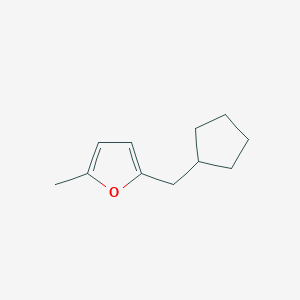
![Furo[3,4-g][1,3]benzoxazole](/img/structure/B12896938.png)
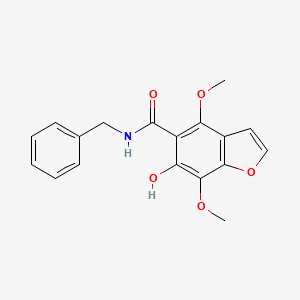
![N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896948.png)
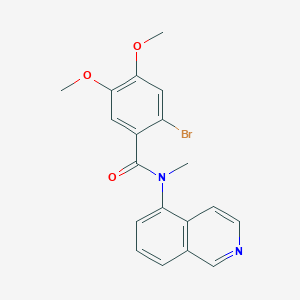
![Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-](/img/structure/B12896952.png)

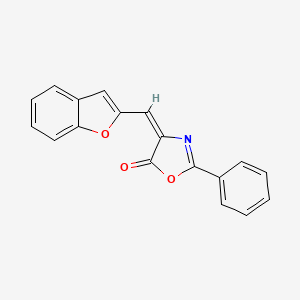
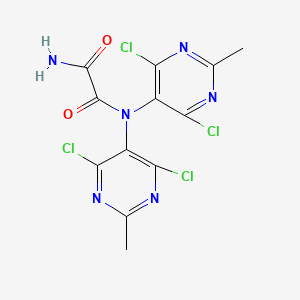
![2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine](/img/structure/B12896992.png)
